molecular formula C16H15BrN2O2S B3571551 2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B3571551
M. Wt: 379.3 g/mol
InChI Key: QJRNDHDYUZGXKA-UHFFFAOYSA-N
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Description

2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromobenzamido group and the tetrahydrobenzo[b]thiophene core structure imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

Similar compounds, such as bromfenac, have been shown to inhibitcyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation.

Mode of Action

The compound likely interacts with its targets, COX-1 and COX-2, by inhibiting their activity This inhibition blocks the synthesis of prostaglandins, leading to a decrease in inflammation

Biochemical Pathways

The compound’s action affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain perception, and regulation of body temperature.

Pharmacokinetics

Similar compounds like bromfenac are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in urine . These properties can impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation . This can result in reduced pain and swelling in conditions where these symptoms are present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through intramolecular cyclization reactions.

    Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the presence of the bromobenzamido group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate amyloid beta aggregation and target the RhoA/ROCK pathway makes it a valuable compound for research in neurodegenerative diseases and cancer .

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c17-10-7-5-9(6-8-10)15(21)19-16-13(14(18)20)11-3-1-2-4-12(11)22-16/h5-8H,1-4H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRNDHDYUZGXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 2
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2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 3
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2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 4
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2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 5
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2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 6
2-(4-Bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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